1,4-Bis(decyloxy)benzene (CAS 129236-97-1) is a symmetrically di-substituted alkoxybenzene characterized by a central hydroquinone core flanked by two ten-carbon aliphatic chains. In materials science and chemoinformatics, it functions as a critical lipophilic building block and precursor for organic electronics, conjugated polymers, and liquid crystal formulations. The compound's defining procurement-relevant attributes include its specific melting point range of 66–70 °C, its capacity to undergo selective electrophilic aromatic substitution at the 2,5-positions, and its profound impact on the solubility of downstream rigid-rod macromolecules. By providing a massive steric and lipophilic buffer, the decyloxy chains transform otherwise intractable conjugated backbones into solution-processable materials, making this compound a fundamental starting material for scalable organic semiconductor and optoelectronic manufacturing [1].
Substituting 1,4-bis(decyloxy)benzene with shorter-chain analogs, such as 1,4-dimethoxybenzene or unsubstituted hydroquinone, routinely fails in advanced material applications due to catastrophic losses in downstream solubility and altered solid-state packing. While shorter chains reduce molecular weight, they fail to provide the necessary van der Waals volume to disrupt the strong intermolecular π-π stacking of extended conjugated systems, resulting in downstream polymers that precipitate as insoluble powders incapable of being spin-coated. Furthermore, in liquid crystal applications, the specific ten-carbon chain length is required to achieve an orthorhombic subcell packing motif that cooperates with edge-face arene interactions; shorter chains fail to interdigitate sufficiently to stabilize smectic phases, while longer chains can overly depress isotropic transition temperatures, rendering the material unsuited for standard thermal operating windows [1].
The primary procurement driver for 1,4-bis(decyloxy)benzene is its ability to impart extreme solubility to rigid conjugated polymers. When converted to poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV), the resulting polymer is highly soluble in common organic solvents like chloroform and THF, allowing for direct solution-casting. In stark contrast, polymers derived from unsubstituted benzene or 1,4-dimethoxybenzene (PDMPV) precipitate prematurely during synthesis and are entirely insoluble in organic solvents, requiring complex soluble-precursor routes for device fabrication [1].
| Evidence Dimension | Downstream Polymer Solubility in Chloroform/THF |
| Target Compound Data | 1,4-Bis(decyloxy)benzene derivatives (e.g., PDOPV): Highly soluble, enabling direct spin-coating |
| Comparator Or Baseline | 1,4-Dimethoxybenzene / Unsubstituted Benzene derivatives |
| Quantified Difference | Transition from completely insoluble (intractable) to fully solution-processable |
| Conditions | Standard ambient solution-casting for OLED/OPV fabrication |
Solution processability is an absolute prerequisite for low-cost, roll-to-roll manufacturing of organic electronic devices.
The solid-state architecture of 1,4-bis(decyloxy)benzene is defined by a cooperative mechanism where the long decyl chains pack closely in an orthorhombic subcell, forcing the benzene rings into an oblique topology with attractive edge-face arene-arene interactions (centroid distance 4.781 Å). While shorter-chain variants like 1,4-dimethoxybenzene share a basic oblique topology, they lack the van der Waals driving force of the C10 chains required to form the interdigitated orthorhombic subcell. This specific structural cooperativity in the C10 compound is required for stabilizing highly ordered smectic mesophases [1].
| Evidence Dimension | Crystal Packing Motif and Arene Interactions |
| Target Compound Data | Orthorhombic subcell with attractive edge-face arene interactions (4.781 Å centroid distance) |
| Comparator Or Baseline | 1,4-Dimethoxybenzene (lacks orthorhombic subcell interdigitation) |
| Quantified Difference | Presence of cooperative orthorhombic alkyl close-packing vs. isolated arene packing |
| Conditions | Single-crystal X-ray diffraction at standard temperature |
Predictable supramolecular packing is essential for buyers formulating liquid crystals or organic semiconductors where molecular alignment dictates charge mobility.
In the synthesis of extended conjugated systems like p-quinquephenyls, the use of 1,4-didecyloxybenzene-2,5-diboronic acid as a building block ensures that the resulting massive rigid-rod oligomers remain fully soluble in standard organic solvents. This allows for straightforward purification via standard silica gel column chromatography, achieving isolated yields of 85-87%. Without the decyloxy chains, unsubstituted quinquephenyls precipitate out of solution during synthesis and require specialized, low-yield purification methods like high-vacuum sublimation [1].
| Evidence Dimension | Purification Method and Yield of Quinquephenyl Derivatives |
| Target Compound Data | Standard silica gel chromatography, 85-87% isolated yield |
| Comparator Or Baseline | Unsubstituted quinquephenyls (insoluble, requiring sublimation) |
| Quantified Difference | Enables standard liquid-phase chromatography vs. requiring high-temperature sublimation |
| Conditions | Suzuki cross-coupling and subsequent purification of p-quinquephenyls |
Allows industrial and laboratory buyers to scale up the synthesis of complex conjugated oligomers using standard, cost-effective purification infrastructure.
Directly leveraging the solubility data from Section 3, this compound is the required starting material for synthesizing dialkoxy-substituted poly(p-phenylene vinylene)s (PPVs) and polythiophenes. The C10 chains ensure the final emissive polymers can be formulated into inks for spin-coating or inkjet printing in display manufacturing [1].
Utilizing its specific orthorhombic subcell packing and edge-face arene interactions, 1,4-bis(decyloxy)benzene is procured to synthesize liquid crystal monomers. The ten-carbon chain length balances the transition temperatures, avoiding the overly high melting points of shorter chains or the suppressed isotropic transitions of longer chains [2].
Based on its ability to maintain solubility in massive rigid-rod structures, it is the selected core building block for synthesizing monodisperse conjugated oligomers used in molecular electronics and organic field-effect transistors (OFETs), enabling standard chromatographic purification [3].